

High-performance liquid chromatography (HPLC) methods for methyl 2-guanidinoacetate analysis.

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Compound of Interest

Compound Name: Methyl 2-guanidinoacetate

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Application Notes and Protocols for the HPLC Analysis of Guanidinoacetate

A Note on Nomenclature: The following methods focus on the analysis of guanidinoacetate (GAA), the precursor to creatine. While the request specified "**methyl 2-guanidinoacetate**," this term is not standard in the literature found. It is possible that this refers to creatine itself (the methylated form of guanidinoacetate) or is an alternative name for guanidinoacetate. The methods provided are for the key analytes in the creatine biosynthesis pathway.

Introduction

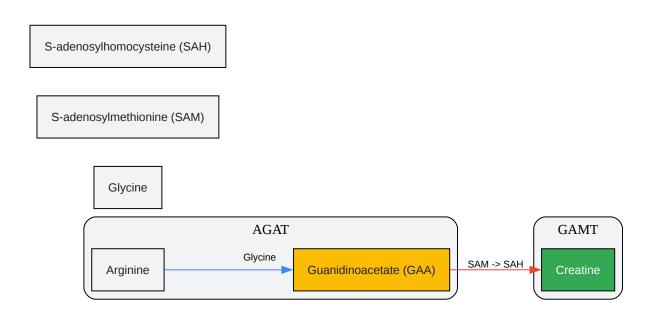
Guanidinoacetate (GAA) is a critical intermediate in the endogenous synthesis of creatine, a molecule essential for energy metabolism in muscle and brain tissue. The analysis of GAA in biological matrices is crucial for the diagnosis and monitoring of creatine deficiency syndromes, such as arginine:glycine amidinotransferase (AGAT) deficiency and guanidinoacetate methyltransferase (GAMT) deficiency.[1] High-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS/MS) are powerful techniques for the accurate and sensitive quantification of GAA in various biological samples, including plasma, urine, and dried blood spots.[2][3][4]



This document provides detailed application notes and protocols for the analysis of guanidinoacetate using various HPLC-based methods.

Creatine Biosynthesis Pathway

The synthesis of creatine involves two key enzymatic steps. First, arginine:glycine amidinotransferase (AGAT) catalyzes the formation of guanidinoacetate (GAA) from arginine and glycine. Subsequently, guanidinoacetate methyltransferase (GAMT) methylates GAA to form creatine, using S-adenosylmethionine (SAM) as a methyl donor.[1]



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Caption: The enzymatic pathway of creatine biosynthesis.

Quantitative Data Summary

The following table summarizes various HPLC and LC-MS/MS methods for the analysis of guanidinoacetate and related compounds.



Analyt e(s)	Matrix	Metho d	Colum n	Mobile Phase	Detecti on	Lineari ty Range	LOD	LOQ
Guanidi noaceti c Acid (GAA)	Dried Blood Spots	RP- HPLC with pre- column derivati zation (benzoi n)	Not Specifie d	Not Specifie d	Fluores cence	0.5 - 50 μg/mL	5 - 140 ng/mL	Not Specifie d
Guanidi noaceta te (GAA)	Urine	HPLC- FLD	C18 (150 mm x 4.6 mm, 5.0 µm)	50 mM formic acid and methan ol	Fluores cence (Ex: 390 nm, Em: 470 nm)	1 - 100 nmol/m L	Not Specifie d	Not Specifie d
Creatin e and Guanidi noaceta te (GAA)	Plasma	LC- MS/MS	Supelco sil™ LC-8 (7.5 cm x 4.6 mm, 3 µm)	A: 0.005 mol/L ammoni um acetate with 0.03% formic acid; B: Acetonit rile with 0.03% formic acid (Isocrati	ESI- MS/MS (MRM, Positive)	GAA: 0.02 - 40 µmol/L; Creatin e: 0.05 - 200 µmol/L	GAA: 0.002 μmol/L; Creatin e: 0.005 μmol/L	GAA: 0.02 μmol/L; Creatin e: 0.05 μmol/L

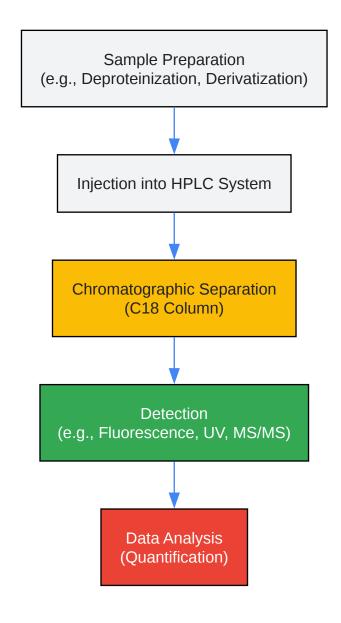


				c A:B 30:70)				
Guanidi no Compo unds	Serum	HPLC- UV with pre- column derivati zation (methyl glyoxal)	Kromas il C-18 (150 mm x 4.6 mm, 5 µm)	Methan ol:water :sodium tetrabor ate buffer (0.1 M, pH 7.5):ace tonitrile (57:25: 15:3 v/v/v/v)	UV (275 nm)	1.22 - 113.6 μmol/L	0.041 - 0.12 μmol/L	Not Specifie d
Creatin e and Guanidi noaceti c Acid	-	LC- MS/MS (HILIC)	Shodex Asahipa k NH2P- 40 2D (2.0 mm I.D. x 150 mm)	20 mM Ammon ium formate in water/a cetonitri le (30/70)	ESI- MS/MS (MRM, Positive	Not Specifie d	Not Specifie d	Not Specifie d

Experimental Workflow for HPLC Analysis

The general workflow for the analysis of guanidinoacetate by HPLC involves sample preparation, chromatographic separation, detection, and data analysis.





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Caption: A generalized workflow for HPLC-based analysis.

Detailed Experimental Protocol: HPLC-FLD for Guanidinoacetate in Urine

This protocol is based on a method for the determination of guanidinoacetate in urine using HPLC with fluorescence detection.[1]

- 1. Materials and Reagents
- · Guanidinoacetate (GAA) standard



- Formic acid
- Methanol, HPLC grade
- Ultrapure water
- Urine samples
- 2. Instrumentation
- High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
- C18 analytical column (e.g., 150 mm x 4.6 mm, 5.0 μm particle size).
- 3. Preparation of Solutions
- Mobile Phase: Prepare a solution of 50 mM formic acid in water and use methanol as the
 other mobile phase component. The specific gradient or isocratic conditions will need to be
 optimized for the specific column and system.
- Standard Solutions: Prepare a stock solution of GAA in ultrapure water. From this stock, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 nmol/mL).[1]
- 4. Sample Preparation
- Thaw frozen urine samples at room temperature.
- · Vortex the samples to ensure homogeneity.
- Dilute the urine samples 20-fold with ultrapure water.[1]
- Centrifuge the diluted samples to remove any particulate matter.
- The supernatant is ready for injection into the HPLC system.
- 5. Chromatographic Conditions







Column: C18 (150 mm x 4.6 mm, 5.0 μm)

Flow Rate: 1.0 mL/min[1]

Column Temperature: 25°C[1]

Injection Volume: 20 μL

 Fluorescence Detector Settings: Excitation wavelength (λex): 390 nm, Emission wavelength (λem): 470 nm.[1]

6. Analysis

- Inject the prepared standards and samples onto the HPLC system.
- Record the chromatograms and integrate the peak area for GAA.
- Construct a calibration curve by plotting the peak area versus the concentration of the GAA standards.
- Determine the concentration of GAA in the urine samples from the calibration curve.

7. Method Validation

• The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. Recovery was reported to be between 91% and 101%.[1]

Conclusion

The HPLC and LC-MS/MS methods described provide sensitive and reliable approaches for the quantification of guanidinoacetate in biological samples. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of creatine metabolism and related disorders.



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